Adaprolol
Overview
Description
Adaprolol is a beta-adrenergic antagonist, commonly known as a beta-blocker. It is primarily used in the treatment of glaucoma due to its ability to reduce intraocular pressure. This compound is characterized by its chemical structure, which includes an adamantyl group, making it unique among beta-blockers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adaprolol involves several steps. The key intermediate is 2-(1-adamantyl)ethylamine, which is reacted with 4-(2-hydroxy-3-(propan-2-ylamino)propoxy)phenylacetic acid to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Adaprolol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: Nucleophilic substitution reactions can occur at the adamantyl group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that may have different pharmacological properties .
Scientific Research Applications
Adaprolol has several scientific research applications:
Chemistry: Used as a model compound to study beta-adrenergic antagonists.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Primarily used in the treatment of glaucoma, but also studied for potential cardiovascular applications.
Industry: Used in the development of new beta-blockers with improved efficacy and safety profiles.
Mechanism of Action
Adaprolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound reduces the production of aqueous humor in the eye, thereby lowering intraocular pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the cyclic adenosine monophosphate (cAMP) signaling cascade .
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-blocker used for cardiovascular conditions.
Metoprolol: Selective for beta-1 adrenergic receptors, used for hypertension.
Atenolol: Similar to metoprolol but with a longer half-life.
Uniqueness of Adaprolol
This compound is unique due to its adamantyl group, which imparts distinct pharmacokinetic properties. This structural feature allows for better penetration into ocular tissues, making it particularly effective for treating glaucoma .
Properties
CAS No. |
101479-70-3 |
---|---|
Molecular Formula |
C26H39NO4 |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
2-(1-adamantyl)ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate |
InChI |
InChI=1S/C26H39NO4/c1-18(2)27-16-23(28)17-31-24-5-3-19(4-6-24)12-25(29)30-8-7-26-13-20-9-21(14-26)11-22(10-20)15-26/h3-6,18,20-23,27-28H,7-17H2,1-2H3 |
InChI Key |
IPGLIOFIFLXLKR-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OCCC23CC4CC(C2)CC(C4)C3)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OCCC23CC4CC(C2)CC(C4)C3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
adaprolol adaprolol maleate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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